molecular formula C12H14BrN3 B1501958 3-(4-Bromophenyl)-1-isopropyl-1H-pyrazol-5-amine CAS No. 1017781-30-4

3-(4-Bromophenyl)-1-isopropyl-1H-pyrazol-5-amine

Cat. No.: B1501958
CAS No.: 1017781-30-4
M. Wt: 280.16 g/mol
InChI Key: UUSVBFDOYKSYOT-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-isopropyl-1H-pyrazol-5-amine (CAS: 1017781-30-4) is a pyrazole derivative characterized by a bromophenyl group at position 3 and an isopropyl group at position 1 of the pyrazole ring. Its molecular formula is C₁₂H₁₄BrN₃, with a molecular weight of 280.16 g/mol .

Pyrazole derivatives are known for their structural versatility, enabling modifications that influence solubility, stability, and biological activity.

Properties

IUPAC Name

5-(4-bromophenyl)-2-propan-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c1-8(2)16-12(14)7-11(15-16)9-3-5-10(13)6-4-9/h3-8H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSVBFDOYKSYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696162
Record name 3-(4-Bromophenyl)-1-(propan-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-30-4
Record name 3-(4-Bromophenyl)-1-(propan-2-yl)-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(4-Bromophenyl)-1-isopropyl-1H-pyrazol-5-amine is a pyrazole derivative notable for its unique molecular structure, which includes a bromophenyl group and an isopropyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The presence of the bromine atom enhances its reactivity and biological activity, making it a subject of ongoing research.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant biological effects, including:

  • Inhibition of Tumor Growth : Similar compounds have demonstrated the ability to inhibit tumor growth by interacting with apoptotic pathways, particularly through the inhibition of Bcl-2 and Bcl-xL proteins, which are crucial in regulating cell survival .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Anticancer Activity : In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound were tested in SCID mice bearing xenograft tumors, revealing robust apoptosis induction marked by cleavage of PARP and caspase-3 .
  • Antimicrobial Properties : Research indicates that pyrazole derivatives possess antimicrobial activity. A study evaluated several pyrazole compounds against pathogenic bacteria, showing significant inhibition zones and minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Table: Summary of Biological Activities

Biological Activity Description Reference
AnticancerInduces apoptosis in cancer cells via Bcl-2/Bcl-xL inhibition
Anti-inflammatoryModulates inflammatory pathways, reducing cytokine production
AntimicrobialExhibits significant activity against various pathogens

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic synthesis techniques. The molecular formula is C12H14BrN3, with a molecular weight of approximately 280.16 g/mol . The compound's structure features a five-membered pyrazole ring containing two nitrogen atoms at non-adjacent positions, which contributes to its unique reactivity.

Structural Characteristics

The bromine atom on the phenyl ring enhances the compound's reactivity and potential biological activity. This modification can influence its binding affinity towards target proteins, making it a promising lead compound for further development in therapeutic applications.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazole derivatives, including 3-(4-Bromophenyl)-1-isopropyl-1H-pyrazol-5-amine, exhibit significant anticancer properties. These compounds can interact with various molecular targets involved in cancer progression, such as enzymes and receptors, leading to the modulation of critical signaling pathways. For instance, studies have demonstrated that similar pyrazole derivatives can inhibit tumor growth in vitro and in vivo models .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play essential roles in inflammatory responses. This mechanism may help in developing treatments for conditions like arthritis and other inflammatory diseases.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step chemical reactions that allow for modifications to enhance efficacy and selectivity. The ability to create analogs with varying substituents can lead to compounds with improved pharmacokinetic profiles or heightened biological activity .

Table 1: Comparison of Structural Analogues

Compound NameKey DifferencesBiological Activity
3-(2-Chlorophenyl)-1-isopropyl-1H-pyrazol-5-amineChlorine instead of bromineModerate anticancer activity
3-(2-Fluorophenyl)-1-isopropyl-1H-pyrazol-5-amineFluorine instead of bromineLower anti-inflammatory effects
3-(2-Methylphenyl)-1-isopropyl-1H-pyrazol-5-amineMethyl group substitutionEnhanced binding affinity

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazole derivatives:

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal highlighted the synthesis of various pyrazole derivatives, including those structurally related to this compound. These compounds were tested against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 2: Anti-inflammatory Mechanism

Another research effort focused on the anti-inflammatory properties of pyrazoles. The study found that specific derivatives could significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications for chronic inflammatory diseases .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position 1, 3) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
3-(4-Bromophenyl)-1-isopropyl-1H-pyrazol-5-amine 1: isopropyl; 3: 4-bromophenyl C₁₂H₁₄BrN₃ 280.16 High lipophilicity; potential kinase target
3-(4-Bromophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-5-amine 1: 4-methoxyphenyl; 3: 4-bromophenyl C₁₆H₁₄BrN₃O 344.21 Enhanced solubility due to methoxy group
1-(4-Bromophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine 1: 4-bromophenyl; 3: m-tolyl C₁₆H₁₄BrN₃ 328.21 Steric hindrance from methyl group
1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-5-amine 1: 4-bromophenyl; 3: 4-chlorophenyl C₁₅H₁₁BrClN₃ 348.63 Halogen-rich; potential antimicrobial use
3-(4-Bromophenyl)-1H-pyrazol-5-amine (MK52) 1: H; 3: 4-bromophenyl C₉H₇BrN₃ 237.08 Simpler structure; lower molecular weight

Key Observations :

  • Lipophilicity : The isopropyl group in the target compound increases lipophilicity compared to analogs with methoxy (e.g., ) or hydrogen (e.g., MK52 ). This property may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Solubility : The 4-methoxyphenyl analog () exhibits improved solubility due to the polar methoxy group, making it more suitable for aqueous formulations.
  • Steric Effects : The m-tolyl substituent in introduces steric hindrance, which could interfere with binding to flat enzymatic pockets compared to the less bulky isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant method for synthesizing 3-(4-Bromophenyl)-1-isopropyl-1H-pyrazol-5-amine involves the condensation of 4-bromophenylhydrazine with isopropyl acetoacetate. The reaction proceeds via the formation of a hydrazone intermediate, which subsequently cyclizes to form the pyrazole ring system.

  • Starting Materials:

    • 4-Bromophenylhydrazine
    • Isopropyl acetoacetate
  • Reaction Mechanism:

    • Condensation of 4-bromophenylhydrazine with isopropyl acetoacetate forms a hydrazone intermediate.
    • Intramolecular cyclization leads to the formation of the pyrazole ring.
    • The amine group is positioned at the 5-position of the pyrazole ring.
  • Reaction Conditions:

    • Can be conducted under acidic or basic catalysis.
    • Solvents such as ethanol or other polar aprotic solvents are typically used.
    • Temperature is optimized to balance reaction rate and yield, commonly between 60–100°C.
    • Reaction time varies from several hours to overnight depending on scale and conditions.
  • Optimization:

    • Adjusting pH and solvent polarity can improve yield and purity.
    • Use of microwave-assisted synthesis has been reported to enhance reaction efficiency and reduce time.

Industrial Scale Production

For industrial synthesis, continuous flow reactors are employed to scale up the reaction efficiently. This approach offers:

  • Advantages:

    • Enhanced control over reaction parameters (temperature, mixing, residence time).
    • Improved reproducibility and product consistency.
    • Reduced reaction times and increased throughput.
    • Potential integration with automated catalyst addition systems.
  • Catalysts and Additives:

    • Acidic or basic catalysts may be used depending on the optimized route.
    • Phase-transfer catalysts can sometimes be employed to facilitate reaction in biphasic systems.

Characterization of Intermediates and Final Product

  • Spectroscopic Techniques:

  • Crystallographic Analysis:

    • Single-crystal X-ray diffraction (SCXRD) resolves the compound’s 3D structure, confirming regiochemistry and stereochemistry.
    • Crystals typically belong to triclinic systems with unit cell parameters around a = 8.5 Å, b = 9.8 Å, c = 10.4 Å.
    • Hydrogen bonding and molecular packing analyzed via ORTEP-3 software.
  • Purity Assessment:

    • High-performance liquid chromatography (HPLC) with UV detection at 254 nm.
    • Melting point determination and elemental analysis (%C, %H, %N) provide additional purity confirmation.

Reaction Conditions and Yield Data

Parameter Typical Range/Value Notes
Solvent Ethanol, Methanol, or DMSO Polar solvents preferred for solubility
Temperature 60–100 °C Optimized for maximum yield
Reaction Time 4–24 hours Microwave-assisted synthesis shortens time
Catalyst Acidic (HCl) or Basic (NaOH) Depending on protocol
Yield 70–90% Dependent on reaction conditions
Purity (HPLC) >95% After purification

Chemical Reaction Analysis of the Compound

  • Oxidation: The bromophenyl group can be oxidized using hydrogen peroxide or potassium permanganate to yield hydroxylated derivatives.
  • Reduction: Sodium borohydride or lithium aluminum hydride can reduce the amine or other functional groups.
  • Substitution: The bromine atom is amenable to nucleophilic substitution with amines, thiols, or alkoxides, enabling derivatization.

Summary Table of Preparation Method

Step Description Key Parameters/Notes
1. Condensation 4-Bromophenylhydrazine + isopropyl acetoacetate Acidic/basic catalysis, polar solvent
2. Cyclization Formation of pyrazole ring Controlled temperature, reaction time
3. Purification Recrystallization or chromatography Achieves >95% purity
4. Characterization Spectroscopy (FTIR, NMR), MS, XRD Confirms structure and purity
5. Scale-up Continuous flow reactor Enhances yield and reproducibility

Research Findings and Notes

  • The isopropyl substituent introduces steric hindrance, affecting solubility and binding specificity in biological assays.
  • Bromine substitution enhances electrophilicity, facilitating further chemical modifications.
  • Microwave-assisted synthesis and continuous flow methods are promising for industrial-scale production due to efficiency gains.
  • The compound’s purity and structure are reliably confirmed by combined spectroscopic and crystallographic techniques.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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3-(4-Bromophenyl)-1-isopropyl-1H-pyrazol-5-amine

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